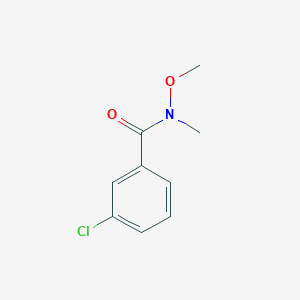

3-Chloro-N-methoxy-N-methylbenzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-methoxy-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIEZXKIADRCNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC(=CC=C1)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624746 | |

| Record name | 3-Chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145959-21-3 | |

| Record name | 3-Chloro-N-methoxy-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide: A Versatile Weinreb Amide for Modern Synthesis

Introduction: The Strategic Importance of 3-Chloro-N-methoxy-N-methylbenzamide in Synthesis

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding transformations is paramount. Among the arsenal of functional groups available to the discerning chemist, the Weinreb amide stands out for its remarkable stability and predictable reactivity. This compound, a prominent member of this class, has emerged as a key building block in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical research. Its utility stems from the inherent properties of the N-methoxy-N-methylamide moiety, which allows for the controlled addition of organometallic reagents to furnish ketones without the common pitfall of over-addition to the tertiary alcohol. The presence of a chlorine atom on the phenyl ring at the meta position further enhances its synthetic value by providing a handle for a variety of cross-coupling reactions, enabling the elaboration of the aromatic core. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, offering a technical resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective application in synthesis. This compound is a stable, crystalline solid under standard conditions, a characteristic that facilitates its handling and storage.

| Property | Value | Source |

| CAS Number | 145959-21-3 | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | Not widely reported, typical for similar small molecule amides | |

| Boiling Point | Not applicable (solid) | |

| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. | |

| InChI | 1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | [1] |

| SMILES | CN(OC)C(=O)c1cccc(Cl)c1 |

Spectroscopic Signature: Characterization and Quality Control

The structural integrity of this compound is routinely confirmed by a suite of spectroscopic techniques. These data are not only crucial for identity confirmation but also for assessing the purity of the material before its use in sensitive downstream applications. Spectroscopic data for this compound are available from various commercial suppliers.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. Based on data for analogous structures, the following characteristic shifts can be expected in CDCl₃:[5][6]

-

¹H NMR:

-

Aromatic protons (Ar-H) will appear in the range of δ 7.2-7.8 ppm, exhibiting coupling patterns consistent with a 1,3-disubstituted benzene ring.

-

The N-methoxy protons (N-O-CH₃) typically resonate as a singlet around δ 3.6-3.8 ppm.

-

The N-methyl protons (N-CH₃) appear as a singlet in the region of δ 3.2-3.4 ppm. It is worth noting that for some Weinreb amides, particularly those with ortho-substituents, restricted rotation around the amide C-N bond can lead to broadening or the appearance of multiple signals for the methoxy and methyl groups at room temperature.

-

-

¹³C NMR:

-

The carbonyl carbon (C=O) is expected to have a chemical shift in the range of δ 168-172 ppm.

-

The aromatic carbons will be found between δ 125-135 ppm, with the carbon bearing the chlorine atom showing a characteristic shift.

-

The N-methoxy carbon (N-O-CH₃) typically appears around δ 61-63 ppm.

-

The N-methyl carbon (N-CH₃) is generally observed in the region of δ 32-35 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band corresponding to the amide carbonyl stretch (νC=O), which is typically observed in the region of 1630-1680 cm⁻¹. Other significant absorptions include C-H stretching of the aromatic and methyl groups, and C-Cl stretching.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight of the compound. The electron impact (EI) or electrospray ionization (ESI) mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight, along with a characteristic isotopic pattern due to the presence of the chlorine atom.

Synthesis of this compound: Established Methodologies

The preparation of this compound can be reliably achieved through several synthetic routes. The most common and industrially scalable method involves the acylation of N,O-dimethylhydroxylamine with 3-chlorobenzoyl chloride. An alternative route starting from 3-chlorobenzyl alcohol has also been reported.[7]

Protocol 1: Synthesis from 3-Chlorobenzoyl Chloride

This is the classical and most direct approach to Weinreb amide formation. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of N,O-dimethylhydroxylamine attacks the electrophilic carbonyl carbon of the acid chloride.

Caption: Synthesis of this compound from 3-chlorobenzoyl chloride.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of N,O-dimethylhydroxylamine hydrochloride in an anhydrous solvent such as dichloromethane or tetrahydrofuran, cooled to 0 °C in an ice bath, is added a suitable base (e.g., pyridine or triethylamine, typically 2.2 equivalents).

-

Addition of Acid Chloride: A solution of 3-chlorobenzoyl chloride in the same anhydrous solvent is added dropwise to the stirred reaction mixture, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a period of 2 to 12 hours, or until the reaction is deemed complete by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) analysis.

-

Work-up: The reaction is quenched by the addition of water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any excess base. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Protocol 2: Synthesis from 3-Chlorobenzyl Alcohol

An alternative, one-pot oxidative amidation has been developed, which avoids the use of the often lachrymatory acid chloride.[7]

Caption: Oxidative synthesis of this compound.[7]

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, 3-chlorobenzyl alcohol, N,O-dimethylhydroxylamine hydrochloride, copper(II) acetate monohydrate (catalyst), calcium carbonate (base), and tert-butyl hydroperoxide (oxidant) are combined in acetonitrile.[7]

-

Reaction Progression: The reaction mixture is stirred at 80 °C for 24 hours.[7]

-

Work-up and Purification: After cooling to room temperature, the volatiles are removed under vacuum. The residue is then subjected to an extractive work-up with ethyl acetate and saturated aqueous sodium bicarbonate. The organic layer is dried and concentrated, and the resulting crude product is purified by silica gel column chromatography to yield the desired Weinreb amide.[7]

Chemical Reactivity: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in its predictable and selective reactivity. The Weinreb amide functionality serves as a stable precursor to ketones and aldehydes, while the chloro-substituted aromatic ring offers opportunities for further functionalization.

Reaction with Organometallic Reagents: The Cornerstone of Ketone Synthesis

The hallmark reaction of Weinreb amides is their clean conversion to ketones upon treatment with organolithium or Grignard reagents.[8] The key to this selectivity is the formation of a stable, chelated tetrahedral intermediate which resists further nucleophilic attack. This intermediate collapses to the ketone only upon aqueous work-up.

Caption: General reaction of this compound with organometallic reagents.

This reaction is highly versatile, accommodating a wide range of organometallic partners, including alkyl, vinyl, aryl, and alkynyl species. For instance, the reaction of this compound with phenylmagnesium bromide would yield 3-chlorobenzophenone, a valuable intermediate in medicinal chemistry.

Reduction to Aldehydes: A Controlled Transformation

In addition to ketone synthesis, Weinreb amides can be selectively reduced to the corresponding aldehydes using common hydride reagents such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). The reaction proceeds through a similar stable intermediate, which upon work-up furnishes the aldehyde without over-reduction to the alcohol.

Cross-Coupling Reactions of the Aryl Chloride

The chlorine atom on the aromatic ring of this compound provides a valuable site for further molecular elaboration through various transition-metal-catalyzed cross-coupling reactions. These include, but are not limited to:

-

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form new carbon-carbon bonds.

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form substituted anilines.

-

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes.

These reactions significantly expand the synthetic utility of this building block, allowing for the creation of a diverse library of complex molecules.

Applications in Research and Development

The unique reactivity profile of this compound makes it a valuable intermediate in the synthesis of a wide range of target molecules, particularly in the pharmaceutical industry. Chloro-containing compounds are prevalent in a significant number of FDA-approved drugs.

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not readily found in the public domain, its structural motifs are present in numerous biologically active compounds. For instance, the 3-chlorobenzoyl moiety is a key component of various enzyme inhibitors and receptor antagonists. The ability to introduce this fragment and then further elaborate the molecule via the Weinreb amide functionality or the aryl chloride makes it a highly strategic starting material in drug discovery campaigns. For example, the related compound 3-chloro-4-methoxybenzenemethanamine is a key intermediate in the synthesis of Avanafil, a PDE-5 inhibitor.[5]

Safety, Handling, and Disposal

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on available safety data for similar compounds, this compound should be handled as a potentially hazardous substance. It may cause skin and eye irritation.[2][9] Inhalation of dust should be avoided. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before use.[2][9]

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat and appropriate footwear are necessary.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[10][11]

-

Keep containers tightly closed when not in use.[11]

-

Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2][11]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[12] Unused material and contaminated containers should be treated as hazardous waste.[12]

Conclusion: A Versatile and Enabling Reagent

This compound is a powerful and versatile building block in modern organic synthesis. Its identity as a Weinreb amide provides a reliable and selective route to ketones and aldehydes, while the presence of the aryl chloride offers a gateway to a vast array of cross-coupling chemistries. The combination of these features in a single, stable, and readily accessible molecule makes it an invaluable tool for chemists engaged in the synthesis of complex and biologically relevant molecules. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the strategic application of well-designed building blocks like this compound will undoubtedly play a crucial role in advancing these fields.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. fishersci.com [fishersci.com]

- 3. This compound(145959-21-3) 1H NMR [m.chemicalbook.com]

- 4. 145959-21-3|this compound|BLD Pharm [bldpharm.com]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. 3-chloro-N-methylbenzamide | C8H8ClNO | CID 4150792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. synquestlabs.com [synquestlabs.com]

- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide: Structure, Synthesis, and Application

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N-methoxy-N-methylbenzamide, a prominent member of the Weinreb amide family. We will delve into its unique molecular structure, physicochemical and spectroscopic properties, and detailed synthesis protocols. A core focus will be placed on the mechanistic principles that govern its synthesis and its subsequent, highly controlled reactivity with organometallic reagents—a cornerstone of modern ketone synthesis. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both foundational knowledge and practical, field-proven insights to leverage this versatile reagent effectively.

Introduction: The Significance of Weinreb Amides

In the landscape of organic synthesis, the formation of carbon-carbon bonds to produce ketones is a fundamental transformation. However, traditional methods involving the reaction of highly reactive organometallic reagents (like Grignard or organolithium reagents) with common acylating agents such as acid chlorides or esters are often plagued by a critical issue: over-addition.[1][2] This lack of control leads to the formation of tertiary alcohols as byproducts, complicating purification and reducing the yield of the desired ketone.

The development of N-methoxy-N-methylamides, commonly known as Weinreb-Nahm amides, by Steven M. Weinreb and Steven Nahm in 1981, presented an elegant solution to this long-standing problem.[1] These amides exhibit unique reactivity, allowing for the clean and high-yield synthesis of ketones or, via reduction, aldehydes.[1][3] The key to their success lies in the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack.[1][2][3] This intermediate resists the second addition of the organometallic reagent at low temperatures, collapsing to the ketone only upon aqueous workup.[2][3]

This compound is a specific and valuable example of this class. The presence of the chloro-substituent on the aromatic ring makes it a useful building block for introducing a 3-chlorobenzoyl moiety into complex molecules, a common structural motif in pharmaceuticals and agrochemicals.

Molecular Structure and Physicochemical Properties

The structure of this compound is characterized by a central benzamide core. A chlorine atom is substituted at the meta- (or 3-) position of the benzene ring. The amide nitrogen is uniquely substituted with both a methyl group (-CH₃) and a methoxy group (-OCH₃).

| Property | Value | Source |

| CAS Number | 145959-21-3 | [4][5][6] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4][5] |

| Molecular Weight | 199.63 g/mol | [4][5] |

| Appearance | White to off-white solid/powder | N/A |

| SMILES | CN(C(=O)C1=CC(=CC=C1)Cl)OC | [7] |

| InChI | InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | [5] |

Spectroscopic Profile

Spectroscopic analysis is critical for confirming the identity and purity of the compound. Below are the expected characteristic data.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons (approx. 7.3-7.7 ppm), a singlet for the N-methoxy protons (-OCH₃, approx. 3.5-3.8 ppm), and a singlet for the N-methyl protons (-NCH₃, approx. 3.2-3.4 ppm). |

| ¹³C NMR | Resonances for the carbonyl carbon (approx. 168-170 ppm), aromatic carbons (approx. 125-135 ppm), the N-methoxy carbon (approx. 61 ppm), and the N-methyl carbon (approx. 34 ppm). |

| IR Spectroscopy | A strong C=O (amide) stretching band around 1640-1660 cm⁻¹. C-Cl stretching in the 700-800 cm⁻¹ region. |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z ≈ 199 and 201 in an approximate 3:1 ratio, characteristic of a monochlorinated compound. |

Note: Exact peak positions (ppm, cm⁻¹) can vary slightly based on the solvent and instrument used.

Synthesis of this compound

The most common and direct method for preparing Weinreb amides is the coupling of a carboxylic acid derivative with N,O-dimethylhydroxylamine hydrochloride.[1][3] The following protocol details the synthesis from 3-chlorobenzoyl chloride.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound from 3-chlorobenzoyl chloride.

Materials:

-

N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

-

3-Chlorobenzoyl chloride (1.0 eq)

-

Pyridine or Triethylamine (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and suspend it in anhydrous DCM.

-

Cooling: Cool the suspension to 0°C using an ice-water bath. This is crucial to control the exothermicity of the subsequent addition.

-

Base Addition: Slowly add the base (e.g., pyridine, 2.5 eq) to the suspension. The base neutralizes the hydrochloride salt, liberating the free amine required for the reaction. Stir for 15-20 minutes at 0°C.

-

Acyl Chloride Addition: Add a solution of 3-chlorobenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the reaction mixture via a dropping funnel. Maintaining a low temperature is critical to prevent side reactions.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

-

Aqueous Work-up: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine. The acid wash removes excess base, while the bicarbonate wash removes any unreacted starting material and HCl.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Reactivity and Application in Ketone Synthesis

The primary utility of this compound lies in its controlled reaction with organometallic reagents.[8]

Mechanism of Ketone Formation

The stability of the Weinreb amide towards over-addition is attributed to the formation of a stable five-membered cyclic chelate intermediate.[1][2]

-

Nucleophilic Attack: An organometallic reagent (R'-M, e.g., a Grignard reagent) adds to the electrophilic carbonyl carbon of the Weinreb amide.

-

Intermediate Formation: This forms a tetrahedral intermediate. The key feature is that the oxygen atom of the N-methoxy group coordinates with the metal cation (Mg²⁺ or Li⁺), forming a stable chelate.

-

Stability: This chelated intermediate is stable at low temperatures and does not collapse to form a ketone. This prevents a second equivalent of the organometallic reagent from adding.[1][2]

-

Hydrolysis: Upon acidic aqueous work-up, the intermediate is protonated and readily hydrolyzes to release the desired ketone (3-chloro-R'-ketone) and N,O-dimethylhydroxylamine.

Reaction Pathway Diagram

Caption: The reaction pathway of a Weinreb amide to form a ketone.

This controlled reactivity allows for the synthesis of a wide variety of ketones with diverse functional groups, as the Weinreb amide synthesis conditions are tolerant of many functionalities.[1]

Safety and Handling

This compound is a chemical reagent and must be handled with appropriate safety precautions in a laboratory setting.[9]

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[7][9]

-

Precautionary Measures:

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[7][10]

Users must consult the full Safety Data Sheet (SDS) for this product before use.[9][10][11]

Conclusion

This compound stands as a powerful and reliable synthetic intermediate. Its defining feature, the Weinreb amide group, provides a strategic advantage by enabling the controlled synthesis of ketones from highly reactive organometallic reagents, effectively circumventing the common problem of over-addition. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to incorporate this versatile building block into their synthetic strategies, particularly in the fields of medicinal chemistry and complex molecule synthesis.

References

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. achmem.com [achmem.com]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. capotchem.com [capotchem.com]

An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide (CAS: 145959-21-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-N-methoxy-N-methylbenzamide (CAS Number: 145959-21-3), a key chemical intermediate in organic synthesis. This document delineates its chemical identity, physicochemical properties, and detailed protocols for its synthesis and characterization. The primary focus is on its established role as a Weinreb amide, a stable and versatile precursor for the synthesis of ketones and aldehydes, which are crucial building blocks in the development of pharmacologically active molecules. We will explore its application in the synthesis of downstream compounds, specifically highlighting its utility in the creation of antidepressant agents. This guide is intended to serve as a practical resource for scientists engaged in medicinal chemistry and process development, providing the necessary technical details to effectively utilize this compound in their research endeavors.

Chemical Identity and Physicochemical Properties

This compound is an organic compound classified as a Weinreb amide.[1] This structural feature, characterized by the N-methoxy-N-methylamide group, imparts significant stability and unique reactivity, making it a valuable reagent in organic synthesis.[2]

Nomenclature and Structural Information

-

CAS Number : 145959-21-3[3]

-

IUPAC Name : this compound[4]

-

Synonyms : Benzamide, 3-chloro-N-methoxy-N-methyl-[5]

-

Molecular Formula : C₉H₁₀ClNO₂[3]

-

Molecular Weight : 199.63 g/mol [3]

-

Chemical Structure :

Caption: 2D structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [3] |

| Molecular Weight | 199.63 g/mol | [3] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [6] |

| SMILES | CON(C)C(=O)c1cccc(Cl)c1 | [4] |

| InChI | InChI=1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | [4] |

Synthesis and Characterization

The synthesis of this compound is well-documented, with a common and efficient method involving the reaction of a corresponding 3-chlorobenzyl alcohol with N,O-dimethylhydroxylamine hydrochloride.[7]

Synthetic Protocol: From 3-Chlorobenzyl Alcohol

This protocol details a copper-catalyzed oxidative amidation for the synthesis of this compound.

Materials and Reagents:

-

3-Chlorobenzyl alcohol

-

N,O-Dimethylhydroxylamine hydrochloride

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

tert-Butyl hydroperoxide (TBHP), 70% aqueous solution

-

Calcium carbonate (CaCO₃)

-

Acetonitrile (MeCN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

-

Petroleum ether (boiling point 60-80°C)

Step-by-Step Procedure: [7]

-

To a pre-oven-dried 15 mL glass vial equipped with a magnetic stir bar, add Cu(OAc)₂·H₂O (12 mg, 6 mol%), N,O-dimethylhydroxylamine hydrochloride (117 mg, 1.2 mmol), 3-chlorobenzyl alcohol (1 mmol), CaCO₃ (120 mg, 1.2 mmol), and MeCN (1 mL).

-

Add 70% aqueous TBHP solution (0.17 mL, 1.2 mmol) to the mixture.

-

Flush the vial with nitrogen gas three times.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Increase the temperature and stir the reaction mixture at 80°C for 24 hours.

-

After completion of the reaction, cool the mixture to room temperature.

-

Remove all volatile components under vacuum.

-

Extract the product with EtOAc (20 mL).

-

Wash the organic layer with saturated aqueous NaHCO₃ solution (20 mL).

-

Dry the organic layer over Na₂SO₄ and remove the solvent under vacuum.

-

Purify the final product by column chromatography on silica gel (100-200 mesh) using a gradient elution of petroleum ether and EtOAc.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

The identity and purity of the synthesized compound should be confirmed using standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-methyl protons, and the O-methyl protons. Due to the presence of rotamers, the signals for the N-methyl and O-methyl groups may appear as broad humps at room temperature.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the methyl carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.

-

Infrared Spectroscopy (IR): The IR spectrum will exhibit characteristic absorption bands for the functional groups present, notably a strong absorption for the carbonyl (C=O) group of the amide.

Mechanism of Action and Applications in Synthesis

This compound does not have a known direct biological activity. Its primary role in research and development is that of a versatile chemical intermediate, specifically as a Weinreb amide.

The Role of the Weinreb Amide

The N-methoxy-N-methylamide functionality is key to the utility of this compound. Weinreb amides react with organometallic reagents (such as Grignard reagents or organolithium compounds) to form a stable chelated intermediate. This intermediate is resistant to further nucleophilic attack and only collapses to the corresponding ketone upon acidic workup. This prevents the over-addition that is often observed in the reaction of esters or acid chlorides with organometallic reagents, which typically leads to the formation of tertiary alcohols.

Caption: Generalized reaction mechanism of a Weinreb amide.

Application in the Synthesis of Antidepressant Precursors

A notable application of this compound is as a precursor in the synthesis of more complex, pharmacologically active molecules. For instance, it is an upstream product in the synthesis of 1-(3-chlorophenyl)-3-(dimethylamino)-1-propanone.[8] This ketone is a key intermediate in the development of certain antidepressant agents.[8] This underscores the importance of this compound in providing a reliable route to essential scaffolds in drug discovery.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Hazard Statements : May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[6]

-

Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

Handling : Handle in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing.

-

Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.[6]

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound (CAS: 145959-21-3) is a valuable and versatile chemical intermediate with a well-defined role in organic synthesis. Its utility as a Weinreb amide allows for the controlled and high-yield synthesis of ketones, which are fundamental components of many drug candidates. The detailed synthetic and characterization protocols provided in this guide, along with an understanding of its application in areas such as the synthesis of antidepressant precursors, should empower researchers to effectively incorporate this compound into their drug discovery and development workflows.

References

- 1. N-Methoxy-N-methylbenzamide | C9H11NO2 | CID 569575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | LGC Standards [lgcstandards.com]

- 5. rsc.org [rsc.org]

- 6. achmem.com [achmem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. Cas 51949-06-5,1-Propanone, 1-(3-chlorophenyl)-3-(dimethylamino)- | lookchem [lookchem.com]

Official IUPAC Name: 3-Chloro-N-methoxy-N-methylbenzamide

An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized Weinreb-Nahm amide of significant utility in modern organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's properties, synthesis, and applications. We will explore the mechanistic underpinnings of its reactivity, detail a validated synthetic protocol, discuss its critical role as an intermediate in the synthesis of complex molecules, and provide essential safety and handling information. The guide emphasizes the causality behind experimental choices and is grounded in authoritative scientific principles to ensure trustworthiness and technical accuracy.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic amide that serves as a versatile and highly valued building block in synthetic chemistry. Its primary utility stems from its identity as a Weinreb-Nahm amide, which allows for the controlled synthesis of ketones.

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 145959-21-3 | [3] |

| Molecular Formula | C₉H₁₀ClNO₂ | [3] |

| Molecular Weight | 199.63 g/mol | [3] |

| SMILES | CN(C(=O)C1=CC(=CC=C1)Cl)OC | [4] |

| Appearance | White to pale yellow crystalline powder (Typical) | [5] |

| Storage | Sealed in dry, 2-8°C | [4][6] |

The Weinreb-Nahm Amide: A Paradigm of Controlled Reactivity

The functional core of this compound is the N-methoxy-N-methylamide group, known as the Weinreb-Nahm amide. Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this moiety revolutionized ketone synthesis from carboxylic acid derivatives.[7][8]

The Mechanistic Advantage

Traditional methods for synthesizing ketones, such as the reaction of organometallic reagents with acid chlorides or esters, are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts. The Weinreb-Nahm amide circumvents this problem through the formation of a stable tetrahedral intermediate.[5]

Causality of Stability: When an organometallic reagent (e.g., Grignard or organolithium) attacks the electrophilic carbonyl carbon of the Weinreb amide, a tetrahedral intermediate is formed. This intermediate is stabilized by chelation between the metal cation (Mg²⁺ or Li⁺) and the two oxygen atoms (the carbonyl oxygen and the methoxy oxygen).[9] This chelated complex is remarkably stable under the reaction conditions and does not collapse to form a ketone until an acidic workup is performed.[5][9] This stability effectively prevents a second equivalent of the nucleophile from adding to the carbonyl, thus ensuring the reaction stops cleanly at the ketone stage.[5]

Caption: General mechanism of the Weinreb ketone synthesis.

Synthesis of this compound

The preparation of Weinreb amides typically involves the coupling of a carboxylic acid or its derivative with N,O-dimethylhydroxylamine hydrochloride.[5] A specific, efficient protocol for synthesizing the title compound from 3-chlorobenzyl alcohol has been reported, utilizing a copper-catalyzed oxidative amidation.

Experimental Protocol: Copper-Catalyzed Synthesis

This method provides a direct route from a commercially available alcohol, avoiding the need to first prepare the corresponding carboxylic acid or acid chloride.

Reagents and Materials:

-

3-Chlorobenzyl alcohol

-

N,O-Dimethylhydroxylamine hydrochloride

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) - Catalyst

-

tert-Butyl hydroperoxide (TBHP), 70% aqueous solution - Oxidant

-

Calcium carbonate (CaCO₃) - Base

-

Acetonitrile (MeCN) - Solvent

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure: [10]

-

Reaction Setup: In an oven-dried 15 mL glass vial equipped with a magnetic stir bar, combine Cu(OAc)₂·H₂O (6 mol%), N,O-dimethylhydroxylamine hydrochloride (1.2 mmol), 3-chlorobenzyl alcohol (1.0 mmol), CaCO₃ (1.2 mmol), and MeCN (1 mL).

-

Addition of Oxidant: Add 70% aqueous TBHP (1.2 mmol) to the mixture.

-

Inert Atmosphere: Flush the vial with nitrogen gas three times to ensure an inert atmosphere.

-

Initial Stirring: Stir the reaction mixture at room temperature for 1 hour.

-

Heating: Increase the temperature to 80 °C and continue stirring for 24 hours. Monitor the reaction for completion (e.g., by TLC or GC-MS).

-

Cooling and Concentration: Once the reaction is complete, cool the mixture to room temperature. Remove all volatile components under reduced pressure.

-

Extraction and Workup: Extract the product with EtOAc (20 mL). Wash the organic layer with saturated aqueous NaHCO₃ solution (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of petroleum ether and ethyl acetate to yield the pure this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The primary value of this compound lies in its ability to serve as a reliable precursor to a wide range of 3-chlorophenyl ketones. These ketones are often not the final target but are crucial intermediates in the synthesis of more complex molecular architectures, particularly in the pharmaceutical industry.[7][11]

Versatile Intermediate for Ketone Synthesis

This Weinreb amide can be reacted with a broad array of organometallic nucleophiles to generate diverse ketone structures.[7] The reaction tolerates many other functional groups within the nucleophile, making it a robust choice for complex synthesis projects.[7]

Role in Drug Discovery and Medicinal Chemistry

The 3-chlorobenzoyl scaffold is a common feature in many biologically active compounds. The chloro and methoxy groups can play significant roles in modulating a molecule's interaction with protein binding pockets and influencing its metabolic profile.[12][13]

-

Protein-Ligand Interactions: The chlorine atom can participate in halogen bonding or occupy hydrophobic pockets, while the methoxy group can act as a hydrogen bond acceptor. These interactions can significantly enhance binding affinity and selectivity.[13]

-

Metabolic Stability: The position of the chlorine atom can block sites of metabolic oxidation, thereby improving the pharmacokinetic properties of a drug candidate.

-

Scaffold for Advanced Therapeutics: As a "Protein Degrader Building Block," this compound is used in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[3] PROTACs are an emerging therapeutic modality that leverages the cell's natural protein disposal system to eliminate disease-causing proteins.[14] this compound can be used to construct the warhead component that binds to the target protein of interest.

Caption: Application of the title compound in drug discovery.

Safety, Handling, and Storage

As with any laboratory chemical, this compound must be handled with appropriate care. The following information is synthesized from available Safety Data Sheets (SDS).

Hazard Identification and GHS Classification

| Pictogram(s) | GHS Classifications |

|

| Hazard Statements: H302: Harmful if swallowed.[4][15]H315: Causes skin irritation.[4][16]H319: Causes serious eye irritation.[4][16][17]H332: Harmful if inhaled.H335: May cause respiratory irritation.[4][16]H411: Toxic to aquatic life with long lasting effects.[15] |

Recommended Handling and Protective Measures

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood or a glovebox.[17][18] Safety shower and eye wash stations should be readily accessible.[15]

-

Personal Protective Equipment (PPE): [15][17]

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear impervious, chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing.[15] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[17]

Storage and Disposal

-

Storage: Keep the container tightly closed and store in a cool, dry, and dark place.[17] Store away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations. Prevent product from entering drains.[15]

Conclusion

This compound stands as a testament to the power of rational chemical design. As a Weinreb-Nahm amide, it offers an elegant and highly controlled solution to the synthesis of ketones, a fundamental transformation in organic chemistry. Its stability, reliability, and tolerance for a wide range of functional groups make it an invaluable tool for researchers. In the context of drug discovery and development, it serves as a critical building block for constructing complex bioactive molecules, from small molecule inhibitors to advanced protein degraders. A thorough understanding of its synthesis, reactivity, and safe handling procedures, as detailed in this guide, is essential for leveraging its full potential in the laboratory.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. 2-Chloro-N-methoxy-N-methylbenzamide | C9H10ClNO2 | CID 18185370 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. achmem.com [achmem.com]

- 5. nbinno.com [nbinno.com]

- 6. 145959-21-3|this compound|BLD Pharm [bldpharm.com]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. Weinreb (ketone synthesis) [quimicaorganica.org]

- 9. m.youtube.com [m.youtube.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. nbinno.com [nbinno.com]

- 12. drughunter.com [drughunter.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. synquestlabs.com [synquestlabs.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. chemicalbook.com [chemicalbook.com]

physical and chemical properties of 3-Chloro-N-methoxy-N-methylbenzamide

An In-depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of a Specialized Weinreb Amide

This compound is a substituted aromatic compound belonging to the highly versatile class of N-methoxy-N-methylamides, commonly known in the field of organic chemistry as Weinreb amides.[1][2] Its significance in modern synthesis lies not just in its role as a stable carboxylic acid derivative, but as a precision tool for the construction of carbon-carbon bonds. Unlike more reactive acylating agents, the Weinreb amide functionality offers a unique mechanism for the controlled addition of potent nucleophiles, such as organolithium or Grignard reagents, to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[3][4][5] This is attributable to the formation of a stable, chelated tetrahedral intermediate that resists further reaction until acidic workup.[1][3]

The presence of a chlorine atom at the meta-position of the benzoyl ring further enhances its utility, providing a site for subsequent functionalization through various cross-coupling reactions. This dual functionality makes this compound a valuable building block for medicinal chemists and researchers in drug development, enabling the construction of complex molecular architectures found in many pharmaceutical agents.[6] This guide provides a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and analytical characterization for professionals in the chemical sciences.

Chemical Identity and Physical Properties

A precise understanding of the compound's physical properties is fundamental for its appropriate handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 145959-21-3 | [6][7] |

| Molecular Formula | C₉H₁₀ClNO₂ | [6][7] |

| Molecular Weight | 199.63 g/mol | [6][7] |

| IUPAC Name | This compound | [8] |

| SMILES | CN(C(=O)C1=CC(=CC=C1)Cl)OC | [9] |

| InChI | 1S/C9H10ClNO2/c1-11(13-2)9(12)7-4-3-5-8(10)6-7/h3-6H,1-2H3 | [8] |

| Purity | Typically ≥98% | [6] |

| Storage | Sealed in dry, 2-8°C | [9] |

Spectroscopic Profile: Structural Elucidation

The structural identity of this compound is routinely confirmed using a combination of spectroscopic techniques. While specific experimental data varies by sample and instrument, the expected spectral features are well-defined. Authoritative spectral data including ¹H NMR, ¹³C NMR, IR, and MS are available for reference from chemical suppliers and databases.[10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum will exhibit distinct signals for the aromatic protons (typically in the 7.4-7.8 ppm range), a singlet for the N-methyl protons (~3.4 ppm), and a singlet for the O-methyl protons (~3.6 ppm). The splitting pattern of the aromatic signals provides confirmation of the 1,3-disubstitution pattern. In some ortho-substituted Weinreb amides, restricted rotation around the C-N amide bond can lead to broadening or the appearance of multiple signals (rotamers) for the N-Me and O-Me groups at room temperature; however, this is less common for meta-substituted isomers.

-

¹³C NMR : The carbon spectrum will show characteristic peaks for the carbonyl carbon (~170 ppm), the aromatic carbons (125-135 ppm range), the O-methyl carbon (~61 ppm), and the N-methyl carbon (~34 ppm).

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong absorption band corresponding to the amide carbonyl (C=O) stretch, typically found in the region of 1630-1680 cm⁻¹. Additional peaks will correspond to C-H stretches of the aromatic and methyl groups, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectral analysis will show the molecular ion peak (M+). A characteristic isotopic pattern for the presence of one chlorine atom ([M]+ and [M+2]+ in an approximate 3:1 ratio) will be a key diagnostic feature.[12]

Chemical Properties and Reactivity

The utility of this compound stems directly from the predictable reactivity of the Weinreb amide group.

The Weinreb Amide Reaction Mechanism

The primary advantage of a Weinreb amide is its ability to react with one equivalent of a strong nucleophile (e.g., Grignard or organolithium reagents) to form a stable tetrahedral intermediate. This stability arises from chelation of the magnesium or lithium cation by both the newly formed alkoxide and the N-methoxy oxygen atom. This chelated species does not collapse to form a ketone until an aqueous or acidic workup is performed, thereby preventing the common problem of over-addition that plagues reactions with other acylating agents like acid chlorides or esters.[1][3][5]

Caption: Reaction of a Weinreb amide with an organometallic reagent.

Reduction to Aldehydes

Weinreb amides can also be selectively reduced to the corresponding aldehydes using mild reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H).[2][3] Similar to the mechanism with organometallics, a stable chelated intermediate is formed which prevents over-reduction to the alcohol. The aldehyde is liberated upon aqueous workup.

Synthesis Protocol

This compound is typically synthesized from the corresponding acyl chloride, 3-chlorobenzoyl chloride, and N,O-dimethylhydroxylamine hydrochloride.[1] Many methods exist to form Weinreb amides from carboxylic acids using various coupling reagents.[2][13]

Caption: General workflow for Weinreb amide synthesis.

Exemplary Laboratory Synthesis

The following protocol is a representative method for the synthesis of Weinreb amides from a benzyl alcohol precursor, which proceeds through an in-situ generated acyl intermediate.

Objective: To synthesize this compound from 3-chlorobenzyl alcohol.

Materials & Reagents:

-

3-Chlorobenzyl alcohol (1 mmol)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 mmol)[7]

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 6 mol%)[7]

-

70% tert-Butyl hydroperoxide (TBHP) in water (1.2 mmol)[7]

-

Calcium carbonate (CaCO₃, 1.2 mmol)[7]

-

Acetonitrile (MeCN, 1 mL)[7]

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

-

Petroleum ether and Ethyl acetate for chromatography

Procedure:

-

To an oven-dried 15 mL glass vial equipped with a magnetic stir bar, add Cu(OAc)₂·H₂O (12 mg), N,O-dimethylhydroxylamine hydrochloride (117 mg), 3-chlorobenzyl alcohol (1 mmol), CaCO₃ (120 mg), and MeCN (1 mL).[7]

-

Add the 70% aqueous TBHP solution (0.17 mL) to the mixture.[7]

-

Flush the vial with nitrogen gas three times and seal it.[7]

-

Stir the reaction mixture vigorously at room temperature for 1 hour.[7]

-

Transfer the vial to a preheated oil bath or heating block and stir at 80 °C for 24 hours.[7]

-

After 24 hours, cool the reaction mixture to room temperature.

-

Remove all volatile components under reduced pressure using a rotary evaporator.[7]

-

Extract the resulting residue with ethyl acetate (20 mL).[7]

-

Wash the organic layer with saturated aqueous NaHCO₃ solution.[7]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under vacuum.[7]

-

Purify the crude product by silica gel column chromatography, using a gradient elution of petroleum ether and ethyl acetate to yield the pure Weinreb amide product.[7]

Applications in Drug Development & Organic Synthesis

The primary application of this compound is as a versatile intermediate.[4]

-

Ketone Synthesis : It serves as a superior precursor for the synthesis of 3-chloro-substituted aryl ketones, which are common motifs in pharmacologically active molecules.

-

Aldehyde Synthesis : It allows for the clean preparation of 3-chlorobenzaldehyde, a crucial reagent in its own right.

-

Building Block for Heterocycles : The resulting ketones can be used as starting materials for the construction of various heterocyclic ring systems.

-

PROTACs and Chemical Biology : As part of the broader family of "Protein Degrader Building Blocks," this compound can be incorporated into more complex molecules like Proteolysis-targeting chimeras (PROTACs) used in targeted protein degradation.[6]

Safety and Handling

Proper safety precautions are essential when handling this compound. Users should always consult the most current Safety Data Sheet (SDS) before use.

-

Hazard Statements :

-

Precautionary Statements :

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/eye protection/face protection.[9]

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[9]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place.[9]

References

- 1. Weinreb amides [pubsapp.acs.org]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. achmem.com [achmem.com]

- 10. This compound(145959-21-3) 1H NMR [m.chemicalbook.com]

- 11. 145959-21-3|this compound|BLD Pharm [bldpharm.com]

- 12. lehigh.edu [lehigh.edu]

- 13. arkat-usa.org [arkat-usa.org]

3-Chloro-N-methoxy-N-methylbenzamide molecular weight

An In-Depth Technical Guide to 3-Chloro-N-methoxy-N-methylbenzamide: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized Weinreb amide of significant utility in modern organic synthesis. As a versatile intermediate, its primary value lies in the controlled and high-yield synthesis of ketones and aldehydes from organometallic reagents, a critical transformation in the field of drug discovery and fine chemical production. This document details the compound's core molecular properties, the underlying mechanism of its reactivity, detailed protocols for its synthesis and subsequent use, analytical characterization techniques, and essential safety guidelines. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's unique advantages for the construction of complex molecular architectures.

Core Molecular Profile

This compound, also known as a Weinreb-Nahm amide, is an N,O-dimethylhydroxylamide derivative of 3-chlorobenzoic acid. Its structure is specifically designed to act as a stable and efficient acylating agent. The key feature, the N-methoxy-N-methylamide group, facilitates a controlled, single addition of strong nucleophiles, thereby preventing the common issue of over-addition that plagues reactions with other carboxylic acid derivatives like esters or acid chlorides.[1][2] This predictable reactivity makes it an invaluable tool in multi-step synthesis where precision and yield are paramount.[3]

Table 1: Physicochemical and Structural Identifiers

| Property | Value | Reference |

| Molecular Weight | 199.63 g/mol | [4][5] |

| Molecular Formula | C₉H₁₀ClNO₂ | [4][5] |

| CAS Number | 145959-21-3 | [4][5] |

| Canonical SMILES | CN(C(=O)C1=CC(=CC=C1)Cl)OC | [6] |

| InChI Key | PIEZXKIADRCNNE-UHFFFAOYSA-N | [6] |

| Synonyms | 3-Chloro-N-methoxy-N-methylbenzylamide | [5] |

| Typical Purity | ≥98% | [4] |

| Appearance | Varies (typically off-white solid or oil) |

The Weinreb Amide Advantage: Mechanism and Utility

The primary challenge in synthesizing ketones via the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with acid chlorides or esters is the high reactivity of the ketone product itself.[2] This often leads to a second nucleophilic attack on the newly formed ketone, resulting in an undesired tertiary alcohol as a major byproduct and significantly lowering the yield of the target ketone.[1]

The Weinreb-Nahm amide was developed in 1981 to overcome this fundamental problem.[7][8] The genius of its design lies in the reaction mechanism. Upon nucleophilic attack at the carbonyl carbon, a highly stable five-membered cyclic tetrahedral intermediate is formed, chelated to the metal ion (Li⁺ or MgX⁺) of the organometallic reagent.[1][7] This chelated adduct is stable at low temperatures and does not collapse to the ketone until an aqueous workup is performed.[1][2] This stability effectively protects the intermediate from the "over-addition" of a second equivalent of the nucleophile.[7] The desired ketone is only liberated upon the addition of an acid or water during the workup phase.[1]

Caption: Weinreb-Nahm ketone synthesis mechanism.

Synthesis and Purification Protocol

This compound can be reliably synthesized from various starting materials, including 3-chlorobenzyl alcohol or 3-chlorobenzoyl chloride. The following protocol is adapted from a copper-catalyzed method starting from 3-chlorobenzyl alcohol.[9]

Experimental Protocol: Synthesis

Reagents and Materials:

-

3-Chlorobenzyl alcohol (1 mmol)

-

N,O-Dimethylhydroxylamine hydrochloride (1.2 mmol)

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O, 6 mol%)

-

tert-Butyl hydroperoxide (TBHP), 70% aqueous solution (1.2 mmol)

-

Calcium carbonate (CaCO₃, 1.2 mmol)

-

Acetonitrile (MeCN, 1 mL per mmol of alcohol)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel (100-200 mesh)

-

Petroleum ether and Ethyl acetate for chromatography

-

Oven-dried 15 mL glass vial with magnetic stir bar

-

Standard glassware for extraction and chromatography

Procedure:

-

Reaction Setup: To an oven-dried 15 mL glass vial containing a magnetic stir bar, add Cu(OAc)₂·H₂O (12 mg, 6 mol%), N,O-dimethylhydroxylamine hydrochloride (117 mg, 1.2 mmol), 3-chlorobenzyl alcohol (1 mmol), CaCO₃ (120 mg, 1.2 mmol), and MeCN (1 mL).[9]

-

Initial Stirring: Add the 70% aqueous TBHP solution (0.17 mL, 1.2 mmol) to the vial. Flush the vial with nitrogen gas three times and seal it.

-

Reaction Progression: Stir the reaction mixture vigorously at room temperature for 1 hour, then increase the temperature to 80 °C and continue stirring for 24 hours.[9]

-

Workup: After 24 hours, cool the reaction mixture to room temperature. Remove all volatile components under reduced pressure (rotary evaporator).

-

Extraction: Add ethyl acetate (20 mL) to the residue to extract the product. Wash the organic layer with a saturated aqueous NaHCO₃ solution (20 mL).[9]

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate the solvent under vacuum to yield the crude product.[9]

-

Purification: Purify the crude Weinreb amide product by silica gel column chromatography, using a gradient elution of petroleum ether and ethyl acetate to isolate the pure compound.[9]

Caption: Workflow for synthesis and purification.

Analytical Characterization

To confirm the successful synthesis and purity of this compound, a suite of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. The proton NMR will show characteristic signals for the aromatic protons and the distinct N-methyl and O-methyl groups.

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) is used to determine the molecular weight and fragmentation pattern, confirming the compound's identity and assessing its purity.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, notably the strong carbonyl (C=O) stretch of the amide group, typically around 1630-1680 cm⁻¹.

Spectroscopic data for this compound is available in chemical databases for comparison.[10]

Applications in Synthetic Chemistry

Ketone Synthesis

The premier application of this compound is the synthesis of 3-chloro-substituted aryl ketones.

General Protocol: Grignard Reaction

-

Setup: Dissolve this compound (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask under an inert atmosphere (nitrogen or argon) and cool to 0 °C or -78 °C.

-

Addition: Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.5 equivalents) dropwise via syringe, maintaining the low temperature.

-

Reaction: Stir the mixture at the low temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.

-

Quench: Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Workup: Allow the mixture to warm to room temperature, and perform a standard aqueous workup with extraction (e.g., using ethyl acetate), followed by drying and solvent evaporation to yield the crude ketone.

-

Purification: Purify the product via column chromatography or recrystallization.

Caption: General scheme for ketone synthesis.

Aldehyde Synthesis

The Weinreb amide can also be cleanly reduced to the corresponding aldehyde, 3-chlorobenzaldehyde. This is typically achieved by using a mild reducing agent like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. The stable tetrahedral intermediate forms and prevents over-reduction to the alcohol, a common issue with other acyl compounds.[7][8]

Versatile Building Block

Beyond its role in forming carbonyl compounds, this compound is listed as a building block for more complex molecules, such as protein degraders.[4] The chloro-substituted phenyl ring provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a valuable starting point for medicinal chemistry campaigns.

Safety, Handling, and Storage

This compound is considered a hazardous chemical and requires careful handling.[11]

Table 2: GHS Hazard and Precautionary Information

| Hazard Class | Hazard Statement | Precautionary Codes | Reference |

| Acute Toxicity, Oral | H302: Harmful if swallowed | P264, P270, P301+P310 | [12] |

| Skin Irritation | H315: Causes skin irritation | P280, P302+P352 | [11][12] |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [11][12] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | P261, P271 | [12] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | P261, P304+P340 | [11][12] |

Handling:

-

Use in a well-ventilated area or a chemical fume hood.[13]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[13][14]

-

Avoid breathing dust, fumes, or vapors.[14]

-

Wash hands thoroughly after handling.[11]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

-

A recommended storage condition is sealed in dry, at 2-8°C.[12]

-

Store away from incompatible materials such as strong oxidizing agents.[13]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

Conclusion

This compound stands out as a highly effective and reliable reagent in the synthetic chemist's toolbox. Its defining feature—the ability to cleanly convert organometallic reagents into ketones and aldehydes without byproduct formation—addresses a long-standing challenge in organic synthesis. This control and predictability are especially critical in the resource-intensive fields of pharmaceutical and materials science research. By understanding its underlying mechanism, synthesis, and proper handling, researchers can fully exploit the power of this versatile intermediate to accelerate the development of novel and complex molecules.

References

- 1. This compound | 145959-21-3 | Benchchem [benchchem.com]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | LGC Standards [lgcstandards.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound(145959-21-3) 1H NMR spectrum [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. achmem.com [achmem.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Stability and Storage of 3-Chloro-N-methoxy-N-methylbenzamide

Introduction

3-Chloro-N-methoxy-N-methylbenzamide is a member of the Weinreb amide class of compounds, which are widely utilized in organic synthesis for their ability to controllably form ketones and aldehydes from carboxylic acid derivatives.[1][2] The stability of these intermediates is paramount to their successful application in multi-step syntheses, particularly in the context of drug discovery and development where rigorous stability testing is a prerequisite for regulatory approval. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, intended for researchers, scientists, and drug development professionals. We will delve into the theoretical aspects of its stability, potential degradation pathways, and provide detailed protocols for its comprehensive stability assessment.

Chemical Profile and Inherent Stability

This compound, as a Weinreb amide, possesses inherent stability attributed to the N-methoxy-N-methyl substitution on the amide nitrogen. This structural feature allows for the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack, which prevents the common "over-addition" seen with other acylating agents.[3][4] This inherent stability allows for the isolation and purification of the compound under standard laboratory conditions.[1]

However, like all chemical entities, this compound is susceptible to degradation under specific environmental stressors. Understanding its stability profile is crucial for ensuring its quality, purity, and suitability for its intended synthetic purpose. The primary degradation pathways to consider are hydrolysis, photodegradation, thermal decomposition, and oxidation.

Recommended Storage and Handling

To maintain the integrity of this compound, proper storage and handling are essential. Based on available safety data sheets (SDS) and general best practices for analogous compounds, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Refrigeration minimizes the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. | Protects against atmospheric moisture and oxygen, which can contribute to hydrolysis and oxidation, respectively. |

| Light | Store in a dark place, protected from light. | The presence of a chromophore (the benzoyl group) suggests potential photosensitivity. |

| Moisture | Store in a dry, desiccated environment. | The amide linkage is susceptible to hydrolysis. |

Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Wash hands thoroughly after handling.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[5][6] This information is vital for developing stability-indicating analytical methods. The following sections outline detailed protocols for conducting forced degradation studies on this compound, in line with ICH Q1A and Q1B guidelines.[7][8]

Analytical Methodology

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is the cornerstone of these studies. The method must be able to separate the parent compound from all potential degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.

Experimental Protocols for Forced Degradation

A solution of this compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile or methanol) should be prepared for the following stress studies. A control sample, protected from the stress condition, should be analyzed alongside the stressed samples. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

1. Hydrolytic Stability

Hydrolysis is a key degradation pathway for amides. Studies should be conducted across a range of pH values.

-

Acidic Hydrolysis:

-

To the drug solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M sodium hydroxide before HPLC analysis.

-

-

Neutral Hydrolysis:

-

To the drug solution, add an equal volume of purified water.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at appropriate time intervals.

-

-

Basic Hydrolysis:

-

To the drug solution, add an equal volume of 0.1 M sodium hydroxide.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at appropriate time intervals.

-

Neutralize the samples with an equivalent amount of 0.1 M hydrochloric acid before HPLC analysis.

-

dot

Caption: Potential hydrolytic degradation pathways.

2. Photostability

Photostability testing evaluates the impact of light on the compound.

-

Procedure:

-

Expose a sample of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[8]

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the exposed and control samples by HPLC.

-

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. Weinreb amides [pubsapp.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pharmoutsourcing.com [pharmoutsourcing.com]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. database.ich.org [database.ich.org]

- 9. benchchem.com [benchchem.com]

Navigating the Chemistry of Synthesis: A Technical Guide to the Safe Handling of 3-Chloro-N-methoxy-N-methylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-N-methoxy-N-methylbenzamide is a key reagent and intermediate in synthetic organic chemistry, particularly in the construction of complex molecular architectures for pharmaceutical and agrochemical research. Its utility, however, is matched by a distinct hazard profile that necessitates a comprehensive understanding and rigorous adherence to safety protocols. This guide provides an in-depth technical overview of the safety and hazards associated with this compound, offering field-proven insights and detailed methodologies for its safe handling, storage, and emergency management. By grounding our recommendations in authoritative sources and explaining the causality behind each procedural step, we aim to empower researchers to mitigate risks and foster a culture of safety in the laboratory.

Hazard Identification and GHS Classification

A thorough understanding of the inherent hazards of a chemical is the foundation of safe laboratory practice. This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Skin Irritation | Category 2 | H315: Causes skin irritation | Warning | |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation | Warning | |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) | Category 3 | H335: May cause respiratory irritation | Warning |

Toxicological Profile and Exposure Routes

The primary routes of exposure to this compound are inhalation of its dust particles, direct skin and eye contact, and ingestion.[1] While detailed toxicological studies on this specific compound are not extensively published, the hazard classifications suggest that exposure can lead to significant health effects.

-

Oral Toxicity: Ingestion of this compound can be harmful.[2] The "harmful if swallowed" classification indicates that acute toxic effects can occur, necessitating immediate medical attention.

-

Dermal and Ocular Effects: The compound is an irritant to the skin and can cause serious eye irritation.[3] Prolonged or repeated skin contact may lead to dermatitis. Direct contact with the eyes can result in redness, pain, and potential damage to the cornea.

-

Inhalation: As a solid, the primary inhalation risk is from airborne dust. Inhalation may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3]